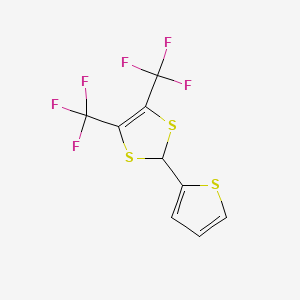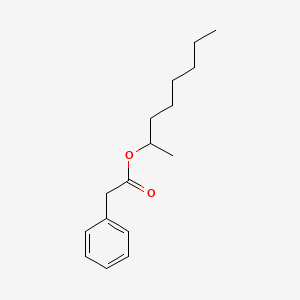
Benzeneacetic acid, 1-methylheptyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 1-methylheptyl ester: is an organic compound with the molecular formula C_16H_24O_2. It is an ester derived from benzeneacetic acid and 1-methylheptanol. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzeneacetic acid, 1-methylheptyl ester can be synthesized through an esterification reaction. This involves reacting benzeneacetic acid with 1-methylheptanol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
C8H17OH+C8H7COOH→C16H24O2+H2O
The reaction mixture is heated under reflux to drive the reaction to completion. The ester is then purified by distillation.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Benzeneacetic acid, 1-methylheptyl ester can undergo hydrolysis in the presence of an acid or base to yield benzeneacetic acid and 1-methylheptanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: It can undergo transesterification with another alcohol to form a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Benzeneacetic acid and 1-methylheptanol.
Reduction: Benzeneacetic acid and 1-methylheptanol.
Transesterification: A new ester and the corresponding alcohol.
Scientific Research Applications
Chemistry: Benzeneacetic acid, 1-methylheptyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: While specific biological applications are limited, esters like this compound are studied for their potential use in drug delivery systems due to their ability to form biodegradable polymers.
Industry: This ester is used in the fragrance industry due to its pleasant aroma. It is also used as a solvent in various industrial applications.
Mechanism of Action
The mechanism of action of benzeneacetic acid, 1-methylheptyl ester in chemical reactions involves nucleophilic acyl substitution. The ester carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of various products depending on the reaction conditions.
Comparison with Similar Compounds
- Benzeneacetic acid, methyl ester
- Benzeneacetic acid, ethyl ester
- Benzeneacetic acid, propyl ester
Comparison:
- Benzeneacetic acid, 1-methylheptyl ester has a longer alkyl chain compared to its methyl, ethyl, and propyl counterparts, which affects its physical properties such as boiling point and solubility.
- The longer alkyl chain also influences its fragrance profile, making it unique in the flavor and fragrance industry.
Properties
| 92883-25-5 | |
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
octan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-7-10-14(2)18-16(17)13-15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,7,10,13H2,1-2H3 |
InChI Key |
KYCBZZUCPBSSTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


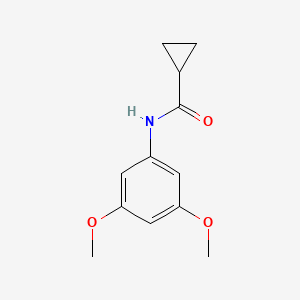
![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/no-structure.png)
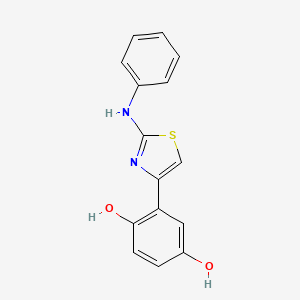

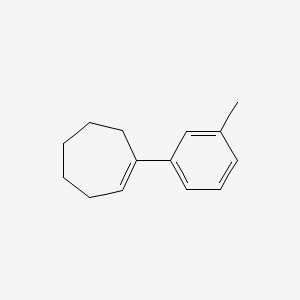
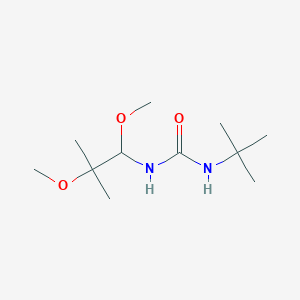
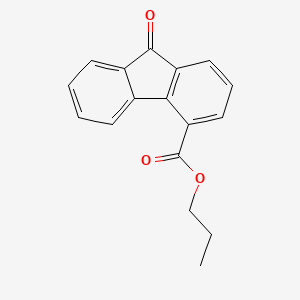
![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
